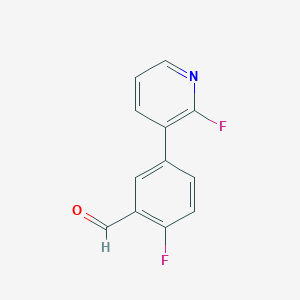

2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde

Description

2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a fluorine atom at the 2-position of the benzene ring and a 2-fluoropyridin-3-yl substituent at the 5-position. This compound is structurally characterized by its electron-withdrawing fluorine atoms and aromatic pyridine moiety, which confer unique reactivity and physicochemical properties. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing pyrrolopyrimidine-based epidermal growth factor receptor (EGFR) inhibitors . Its dual fluorination enhances electrophilicity at the aldehyde group, making it valuable in nucleophilic addition reactions and cross-coupling processes.

Properties

IUPAC Name |

2-fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-11-4-3-8(6-9(11)7-16)10-2-1-5-15-12(10)14/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWODPIWSDIOWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C2=CC(=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) as the fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Major Products

Oxidation: 2-Fluoro-5-(2-fluoropyridin-3-yl)benzoic acid.

Reduction: 2-Fluoro-5-(2-fluoropyridin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its interactions with biological targets, particularly enzymes and receptors. Preliminary studies suggest that its unique structure may influence the activity of these biological targets, making it a candidate for drug design. Research is ongoing to evaluate its pharmacological effects, which could lead to new therapeutic agents for various diseases.

Case Study: Proton Pump Inhibitors

In the context of proton pump inhibitors (PPIs), compounds similar to 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde have shown promise in treating acid-related diseases. For instance, TAK-438, a compound related in structure, demonstrated potent inhibitory effects on gastric acid secretion, suggesting that derivatives of 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde could also exhibit similar pharmacological properties .

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its reactivity can be harnessed in various chemical reactions, including nucleophilic substitutions and coupling reactions. The fluorine atoms enhance the electrophilicity of the aromatic system, facilitating these transformations.

Applications in Material Science

Due to its unique electronic properties, 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde can be utilized in the development of advanced materials. Its incorporation into polymer matrices or as a building block for functionalized materials could lead to innovations in electronics and photonics.

Chemical Properties and Reactivity

The presence of fluorine atoms significantly alters the chemical behavior of 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde compared to non-fluorinated analogs. This can lead to:

- Increased Lipophilicity : Enhancing membrane permeability and bioavailability.

- Altered Reactivity : Fluorine can stabilize certain reaction intermediates or transition states, making the compound useful in selective reactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent effects on properties and applications:

Physicochemical Properties

- Electron-Withdrawing Effects : The 2-fluoropyridin-3-yl group in the target compound introduces stronger electron-withdrawing effects compared to trifluoromethyl (in 2-Fluoro-5-(trifluoromethyl)benzaldehyde ) or trifluoromethoxy groups. This enhances the electrophilicity of the aldehyde group, favoring nucleophilic additions .

- Solubility : Substituents like trifluoromethoxy (2-Fluoro-5-(trifluoromethoxy)benzaldehyde ) reduce water solubility compared to the target compound, which is inferred to have moderate solubility due to its polar pyridine moiety .

Biological Activity

2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activity. This compound's unique structure, characterized by the presence of fluorine atoms on both the benzaldehyde and pyridine rings, may enhance its interactions with biological targets, making it a candidate for drug development and other applications.

The biological activity of 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine substituents can increase lipophilicity and binding affinity, potentially altering the activity of molecular targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of similar fluorinated benzaldehydes have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | Hep G2 | ≤ 1.2 |

| 2 | A549 | 1.46–2.90 |

| 3 | MDA-MB-231 | Not reported |

| 4 | HeLa | Not reported |

These findings suggest that modifications in the structure of benzaldehyde derivatives can lead to enhanced anticancer activities, indicating a promising avenue for further research in this area .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- 17β-hydroxysteroid dehydrogenases (17β-HSDs) : A study reported that certain derivatives exhibited up to 89% inhibition at a concentration of 1 μM, which is significant for treating estrogen-dependent diseases such as breast cancer and endometriosis .

Case Studies and Research Findings

- Study on Anticancer Activity : A study focused on the synthesis and evaluation of various fluorinated benzaldehyde derivatives found that compounds similar to 2-Fluoro-5-(2-fluoropyridin-3-yl)benzaldehyde demonstrated promising anticancer activities against multiple cell lines, suggesting a potential role in cancer therapy .

- Enzyme Interaction Studies : Research indicates that the presence of fluorine atoms enhances the binding affinity to certain enzymes, potentially leading to altered enzymatic activity. This was particularly noted in studies involving enzyme inhibitors where structural modifications led to improved potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.